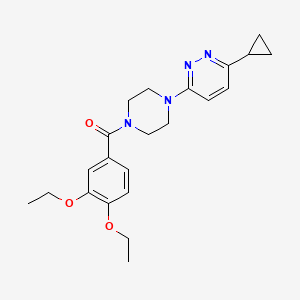
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. This compound has shown promising results in various scientific research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Potential
Synthesis and Disease Treatment : Derivatives of the mentioned compound have been synthesized and tested for their anticancer and antituberculosis activities. For example, a study explored the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, demonstrating that some compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis H37Rv (Mallikarjuna, Padmashali, & Sandeep, 2014).
Tubulin Polymerization Inhibition
Cancer Treatment Mechanism : Another study reported on the inhibition of tubulin polymerization by derivatives, which is a crucial mechanism for anticancer activity. These compounds were found to have potent antiproliferative properties and could induce G2/M phase cell cycle arrest in cancer cells, suggesting their potential in developing new cancer treatments (Prinz et al., 2017).
Histamine H3 Receptor Antagonists
Neurological Applications : Research into phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists highlights their significance in neurology, particularly for wake-promoting activities. This research could pave the way for treatments targeting sleep disorders or related neurological conditions (Letavic et al., 2015).
TRPV4 Antagonists for Pain Treatment
Analgesic Effects : A novel series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in models of mechanical hyperalgesia, indicating their potential as pain relief agents (Tsuno et al., 2017).
Antimicrobial Activities
Infection Control : Research into new pyridine derivatives, including modifications of the discussed compound, has demonstrated variable and modest antimicrobial activity against bacteria and fungi, indicating potential applications in infection control (Patel, Agravat, & Shaikh, 2011).
Alzheimer's Disease Therapeutics
Enzyme Inhibition : Multifunctional amides, potentially related to the structure of interest, have shown moderate enzyme inhibitory potentials and mild cytotoxicity, offering a foundation for Alzheimer's disease drug development (Hassan et al., 2018).
Propiedades
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-3-28-19-9-7-17(15-20(19)29-4-2)22(27)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-6-16/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLCLXAKANBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

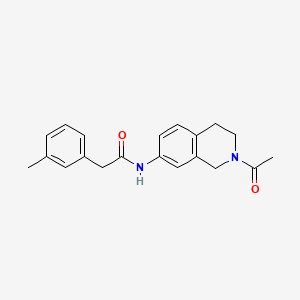
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)


![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)
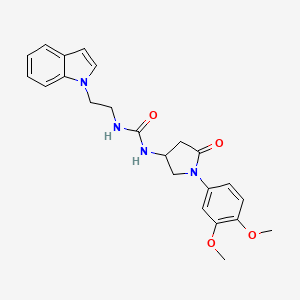

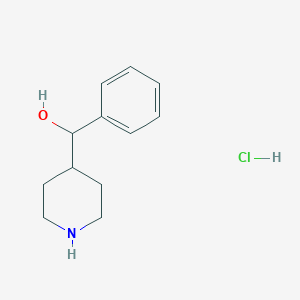
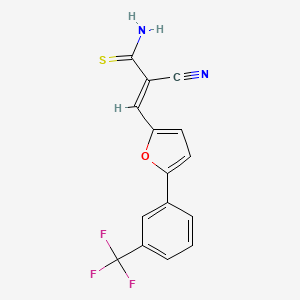
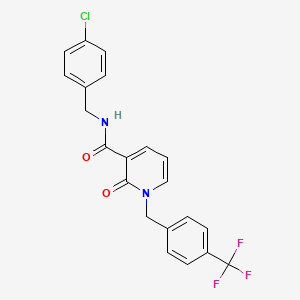
![4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2995018.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995019.png)
![1-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2995022.png)
